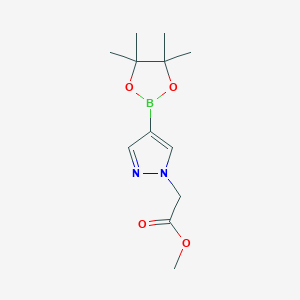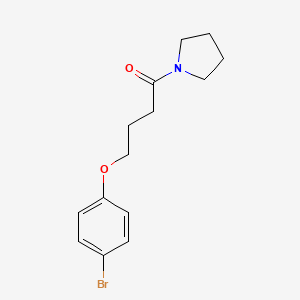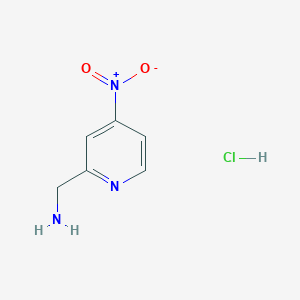
2-Phenyl-oxazole-4-carboxylic acid hydrazide
Übersicht
Beschreibung
“2-Phenyl-oxazole-4-carboxylic acid hydrazide” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . Oxazole derivatives have been investigated for their potential biological activities and have been used as a functional lead molecule in modern medicinal chemistry . They have been found to exhibit a variety of biological actions due to their ability to engage with many enzymes and receptors through diverse non-covalent bonds .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of hydrazide–hydrazones . These are versatile compounds used for the synthesis of heterocyclic systems . In one study, new hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid were synthesized and screened for antibacterial activity .Molecular Structure Analysis
The structure of oxazole derivatives, including “this compound”, exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . This allows these derivatives to exhibit potential applications in various fields such as agriculture, biotechnology, medicinal, chemical, and material sciences .Chemical Reactions Analysis
Oxazole derivatives can engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . The specific chemical reactions of “this compound” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- 2-Phenyl-oxazole-4-carboxylic acid hydrazide has been used in the synthesis of various heterocyclic compounds. For instance, it is a key starting material in the creation of 1,2,4-triazole derivatives and 1,3,4-oxadiazole systems, which are explored for their potential applications in different fields, including medicinal chemistry (Sikorski, Mischke, & Schulte, 1987), (Mamedov, Valeeva, & Antokhina, 1995).
Use in Organic Synthesis
- It serves as a versatile intermediate for the preparation of various organic compounds. For example, its derivatives have been synthesized and explored for their antimicrobial activities and other biological properties (Stanchev et al., 1999).
Application in Fluorescence Derivatization
- This hydrazide has been used as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), demonstrating its utility in analytical chemistry. This application is significant for the rapid and sensitive assay of carboxylic acids, including the analysis of fatty acids in human serum (Saito et al., 1995).
Role in Tuberculostatic Agents Synthesis
- The hydrazide has been involved in synthesizing compounds tested for their tuberculostatic activity. This highlights its potential use in developing new therapeutic agents (Foks et al., 2004).
Development of Polymeric Materials
- In the field of polymer science, this compound is used to synthesize polyhydrazides and poly(amide hydrazide)s with potential applications in materials science, owing to their unique properties like high thermal stability and solubility in organic solvents (Hsiao & He, 2001).
Use in Cyclization Reactions
- The hydrazide is utilized in cyclization reactions to create new chemical entities. Such cyclization reactions are crucial in the synthesis of complex organic molecules and have broad implications in synthetic organic chemistry (Vasilevskii, Pozdnyakov, & Shvartsberg, 1985).
Wirkmechanismus
Target of Action
Based on the general properties of carboxylic acids and oxazoles, it can be inferred that the compound may interact with various enzymes and receptors in the body .
Mode of Action
Oxazoles are known to form hydrazones, which can undergo further reactions . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Biochemical Pathways
Carboxylic acids are known to undergo nucleophilic acyl substitution reactions . This suggests that 2-Phenyl-oxazole-4-carboxylic acid hydrazide may interact with these pathways.
Result of Action
Oxazoles have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be enhanced in the presence of a strong acid .
Zukünftige Richtungen
Oxazole derivatives, including “2-Phenyl-oxazole-4-carboxylic acid hydrazide”, continue to be of interest in the field of medicinal chemistry due to their diverse and wide spectrum of biological properties . The important information presented in the available resources may work as impetus for new views in the pursuit of rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Biochemische Analyse
Biochemical Properties
2-Phenyl-oxazole-4-carboxylic acid hydrazide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazide-hydrazone moieties, which are known for their wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of the target biomolecules.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce G2/M cell cycle arrest and promote apoptosis in certain cancer cell lines . This compound can also modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by forming stable complexes with them, thereby preventing their normal function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as antibacterial and anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits significant bioactivity only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, this compound has been shown to modulate the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioactivity . For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall bioactivity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular metabolism.
Eigenschaften
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINABTWCHMNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248680 | |
| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90946-23-9 | |
| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90946-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetic acid](/img/structure/B1399070.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)







